1-Pyridin-4-yl-piperidine-3-carboxylic acid
Descripción
Propiedades
IUPAC Name |
1-pyridin-4-ylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-2-1-7-13(8-9)10-3-5-12-6-4-10/h3-6,9H,1-2,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJJTBZZHKLLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512497 | |
| Record name | 1-(Pyridin-4-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80028-29-1 | |
| Record name | 1-(Pyridin-4-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 80028-29-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
This method is referenced in patent EP1489078 and provides a direct route to the target compound by nucleophilic aromatic substitution and subsequent cyclization steps.
| Parameter | Details |
|---|---|
| Starting materials | 4-Chloropyridine hydrochloride, ethyl isonicotinate |
| Base | Triethylamine |
| Solvent | Ethanol/water |
| Temperature | 150°C |
| Reaction time | 96 hours |
| Isolation method | Filtration, recrystallization |
| Product confirmation | APCI-MS (M+H)+ = 207 |
Catalytic Hydrogenation of Pyridinecarboxylic Acids to Piperidinecarboxylic Acids
A widely applied industrial method for preparing piperidinecarboxylic acid derivatives, including 1-pyridin-4-yl-piperidine-3-carboxylic acid analogs, involves catalytic hydrogenation of corresponding pyridinecarboxylic acids.
- Catalyst: Palladium on carbon (5% Pd/C).
- Solvent: Water.
- Substrate: 4-pyridinecarboxylic acid or 3-pyridinecarboxylic acid.
- Conditions: Hydrogen pressure 3–5 MPa, temperature 80–100°C.
- Reaction time: Approximately 3–6 hours.
- Post-reaction: Catalyst removal by filtration under nitrogen atmosphere.
- Product isolation: Vacuum distillation to remove moisture, addition of methanol to precipitate product, cooling to 0–10°C, centrifugation and drying.
- Yield: Molar yields reported between 85% and 97%, with product purity between 98% and 102% (by content analysis).
- Melting point: >300°C for 4-piperidinecarboxylic acid derivatives.
This method is scalable and suitable for industrial production, providing high purity and yield. The process is detailed in patent CN102174011A and includes precise control of hydrogenation parameters to ensure complete reduction of the pyridine ring to the piperidine ring.
| Parameter | Details |
|---|---|
| Catalyst | 5% Palladium on carbon |
| Solvent | Water |
| Substrate | 3- or 4-pyridinecarboxylic acid |
| Temperature | 80–100°C |
| Hydrogen pressure | 3–5 MPa |
| Reaction time | 3–6 hours |
| Product isolation | Vacuum distillation, methanol precipitation |
| Yield | 85–97% molar yield |
| Purity | 98–102% content |
| Melting point | >300°C |
Reductive Amination and Nucleophilic Substitution Routes (Related Analogues)
While specific literature on this compound is limited, related compounds such as 1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid have been synthesized via:
- Nucleophilic substitution: Reaction of piperidine-4-carboxylic acid derivatives with halomethylpyridines (e.g., 2-(bromomethyl)pyridine) in polar aprotic solvents like DMF, using bases such as potassium carbonate at 60–80°C for 12–24 hours.
- Reductive amination: Condensation of pyridine-2-carbaldehyde with piperidine-4-carboxylic acid methyl esters under hydrogen atmosphere with Pd/C catalyst, followed by purification.
These methods achieve yields of 55–75% with high purity (>90% by HPLC) and are monitored by TLC or HPLC for reaction progress.
| Synthetic Route | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Nucleophilic substitution | K₂CO₃ | DMF | 80 | 65–75 | ≥95% |
| Reductive amination | Pd/C, H₂ | Ethanol | 50 | 55–65 | ≥90% |
Análisis De Reacciones Químicas
Types of Reactions: 1-Pyridin-4-yl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1-Pyridin-4-yl-piperidine-3-carboxylic acid has been studied for its potential as a therapeutic agent. Its derivatives have shown promise in various biological activities, including:
- Antiviral Activity : Research indicates that compounds related to this compound can act as antagonists to chemokine receptors, such as CCR5, which is crucial in HIV infection. For example, the compound has been linked to the development of small-molecule inhibitors that prevent HIV from entering host cells .
- Anticancer Properties : Some studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against cancer cell lines. For instance, specific structural modifications have led to compounds with significant cytotoxic effects on Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma) cells, showcasing IC50 values that suggest strong potential as anticancer agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The following table summarizes some synthetic routes and their outcomes:
Case Study 1: CCR5 Antagonists Development
A notable case study involves the optimization of lead compounds derived from this compound for use as CCR5 antagonists. These compounds were screened using high-throughput methods and exhibited promising IC50 values, indicating their potential effectiveness in inhibiting HIV entry .
Case Study 2: Antiproliferative Activity
In another study focusing on anticancer properties, several derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific modifications could enhance the antiproliferative efficacy significantly compared to standard treatments like doxorubicin . The findings suggest that these derivatives could serve as lead compounds for further development in cancer therapy.
Mecanismo De Acción
1-Pyridin-4-yl-piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring and exhibit similar chemical reactivity and biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are used in various medicinal and industrial applications.
Uniqueness: The combination of the pyridine and piperidine rings in this compound provides a unique structural framework that enhances its versatility and potential for diverse applications.
Comparación Con Compuestos Similares
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1208087-83-5)
- Structural Differences : Substitution at the 4-position of piperidine with a chloropyrimidinyl group instead of pyridinyl.
- Key Properties: Higher molecular weight (256.68 g/mol) due to the chlorine atom.
- Applications : Likely explored in kinase inhibitor development due to pyrimidine’s prevalence in such scaffolds.
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride (CAS: 210962-09-7)
- Structural Differences : Carboxylic acid at the 4-position of piperidine (vs. 3-position) and a hydrochloride salt form.
- Key Properties: Increased solubility in aqueous media compared to the non-salt form. Molecular weight: 240.69 g/mol (hydrochloride) .
- Applications : Used in medicinal chemistry for optimizing pharmacokinetic profiles of lead compounds .
Analogues with Heteroaromatic Ring Variations
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS: 1119453-12-1)
- Structural Differences : Pyridazine ring replaces pyridine, with a 3-methylphenyl substituent.
- Key Properties : Larger molecular weight (297.35 g/mol ) and increased lipophilicity due to the phenyl group. Pyridazine’s electron-deficient nature may alter binding kinetics .
- Applications: Potential use in central nervous system (CNS) targets due to enhanced blood-brain barrier penetration.
1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid (CAS: 1119450-52-0)
- Structural Differences : Fluorine atom on the phenyl group enhances electronegativity.
- Key Properties : Fluorine improves metabolic stability and bioavailability. Molecular weight: 315.33 g/mol .
- Applications : Candidate for anti-inflammatory or anticancer agents, leveraging fluorine’s bioisosteric effects.
Pharmacologically Active Analogues
Carboxypiperidine Compound (CAS: Not specified; PDE5 inhibitor)
- Structural Differences : Complex substitutions including pyrazolo[4,3-d]pyrimidine and ethoxyethyl groups.
- Key Properties : Acts as a phosphodiesterase 5 (PDE5) inhibitor, with a molecular weight exceeding 450 g/mol.
- Applications : Therapeutic use in erectile dysfunction or pulmonary hypertension .
Actividad Biológica
Overview
1-Pyridin-4-yl-piperidine-3-carboxylic acid is a heterocyclic compound that combines a pyridine ring and a piperidine ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and oncology. Its structural features allow it to interact with various biological targets, leading to diverse therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes. Notably, derivatives of this compound have been shown to act as inhibitors of GABA (γ-aminobutyric acid) uptake, which is crucial for neurotransmission in the central nervous system (CNS) .
Target Interactions
- GABA Uptake Inhibition : Similar compounds have demonstrated the ability to inhibit GABA uptake, suggesting potential applications in treating anxiety and mood disorders.
- Receptor Binding : Compounds structurally related to this compound have been identified as ligands for histamine H3 and sigma-1 receptors, indicating their role in pain management and neuroprotection .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Anticancer Properties : Studies indicate that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound has been shown to influence cell proliferation and induce apoptosis in tumor cells .
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity, making it a candidate for developing new antibiotics .
- Analgesic Activity : Recent studies have indicated that derivatives of this compound possess analgesic properties, effective in models of nociceptive and neuropathic pain .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against various bacterial strains | |
| Analgesic | Significant pain relief in animal models |
Case Study: Analgesic Activity
In a study focusing on dual histamine H3/sigma-1 receptor ligands, a derivative of this compound was evaluated for its analgesic properties. The results showed that the compound exhibited a broad spectrum of analgesic activity across different pain models, highlighting its potential as a therapeutic agent for chronic pain management .
The biochemical properties of this compound include:
- Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways crucial for cellular function.
- Cellular Effects : It modulates cell signaling pathways and gene expression, affecting cellular metabolism and function .
Dosage and Toxicity
Research indicates that the effects of this compound are dose-dependent. Lower doses may enhance beneficial effects such as enzyme inhibition, while higher doses could lead to cytotoxicity or adverse effects .
Table 2: Dosage Effects in Animal Models
| Dosage Range (mg/kg) | Observed Effects |
|---|---|
| Low (0.5 - 5) | Beneficial enzyme inhibition |
| Moderate (10 - 20) | Effective analgesic response |
| High (>50) | Cytotoxic effects observed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Pyridin-4-yl-piperidine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting from piperidine derivatives and pyridine precursors. For example, coupling reactions (e.g., amidation, sulfonylation) under inert atmospheres are critical. Optimization includes:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions .
- Temperature control : Stepwise heating (e.g., 40–100°C) to avoid side reactions .
- Purification : Use of column chromatography or recrystallization in solvents like acetonitrile or tert-butyl alcohol .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to verify piperidine and pyridine ring conformations (e.g., δ 2.5–3.5 ppm for piperidine protons, δ 8.0–8.5 ppm for pyridine protons) .
- HPLC-MS : Purity assessment (>95%) and molecular ion peak confirmation (e.g., m/z 235.3 for C₁₁H₁₄N₂O₂) .
- X-ray crystallography : For absolute stereochemistry confirmation in crystalline derivatives .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Test in polar solvents (e.g., DMSO, water) and buffers (pH 1–13). Poor aqueous solubility is common; use co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Carboxylic acid groups may degrade under strong acidic/basic conditions .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., methyl, halogen, or nitro substituents) and compare IC₅₀ values in target assays (e.g., enzyme inhibition).
- Computational Modeling : Use DFT calculations to map electron density distributions (e.g., pyridine ring as electron-deficient region) .
- Data Contradictions : Substituents at the piperidine 3-position may enhance binding affinity but reduce solubility, requiring trade-offs in lead optimization .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of pyridine) .
- Formulation Adjustments : Use lipid-based nanoparticles to improve bioavailability if poor absorption is observed .
- Case Study : A related piperidine-carboxylic acid derivative showed 10-fold higher in vitro activity but failed in vivo due to rapid clearance; prodrug strategies (e.g., esterification) resolved this .
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods are suitable?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases .
- Circular Dichroism (CD) : Confirm optical activity (e.g., positive Cotton effect at 220 nm for R-enantiomer) .
Q. What are the challenges in developing selective functionalization protocols for the piperidine ring?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
